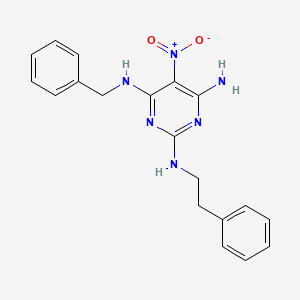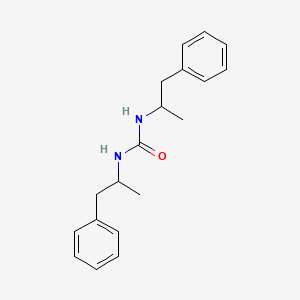![molecular formula C17H17ClN2O4 B12477535 4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide](/img/structure/B12477535.png)
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide is a chemical compound with the molecular formula C17H17ClN2O4 and a molecular weight of 348.78 . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a chloroacetyl group, two methoxy groups, and a phenylbenzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide typically involves the reaction of 4-amino-2,5-dimethoxybenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include the use of industrial-grade reagents, solvents, and purification methods to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form quinones, while the amide group can undergo reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.
Oxidation Reactions: Quinone derivatives.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity . The methoxy groups and phenylbenzamide core contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(chloroacetyl)amino]-2,5-dimethoxyphenylbenzamide
- N-chloroacetyl-2,5-dimethoxyaniline
- N-chloroacetyl-4-methoxyaniline
Uniqueness
4-[(chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both chloroacetyl and methoxy groups allows for diverse chemical modifications and applications in various fields .
Properties
Molecular Formula |
C17H17ClN2O4 |
|---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-[(2-chloroacetyl)amino]-2,5-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H17ClN2O4/c1-23-14-9-13(20-16(21)10-18)15(24-2)8-12(14)17(22)19-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
InChI Key |
IYWYULCDROLXLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC=C2)OC)NC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(azepan-1-yl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12477453.png)
![2-chloro-1-[1-(nitromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B12477457.png)


![N-(4-nitrophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B12477483.png)

![2-({4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B12477491.png)

![5-Bromo-2-[(2-chlorophenyl)methyl]isoindole-1,3-dione](/img/structure/B12477505.png)
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12477507.png)
![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]glycinamide](/img/structure/B12477510.png)
![N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-3-methylbenzamide](/img/structure/B12477525.png)
![N-[4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl]-2-[(propan-2-ylideneamino)oxy]acetamide](/img/structure/B12477526.png)
![2-ethoxy-N-{2-[(3-ethyloxetan-3-yl)methoxy]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B12477533.png)
